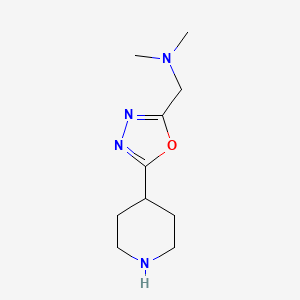

N,N-dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine

Description

Properties

IUPAC Name |

N,N-dimethyl-1-(5-piperidin-4-yl-1,3,4-oxadiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c1-14(2)7-9-12-13-10(15-9)8-3-5-11-6-4-8/h8,11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDCXJLDQCZFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NN=C(O1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676570 | |

| Record name | N,N-Dimethyl-1-[5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949100-23-6 | |

| Record name | N,N-Dimethyl-1-[5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N,N-dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine, a compound featuring a piperidine moiety and an oxadiazole ring, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and antifungal activities.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

It possesses a molecular weight of 198.28 g/mol and has been characterized by its unique oxadiazole and piperidine components, which are known to influence biological activity significantly.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth across various cancer cell lines.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- The compound exhibited significant cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values reported in the micromolar range. Specifically, derivatives with structural modifications demonstrated enhanced apoptosis induction in these cell lines .

- Mechanism of Action :

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Research indicates that modifications on the piperidine ring can enhance its antibacterial efficacy.

Findings

- Inhibition Profiles :

- Structure-Activity Relationship :

Antifungal Activity

The antifungal potential of this compound remains less explored but is an area of growing interest. Preliminary studies suggest that certain oxadiazole derivatives exhibit antifungal properties.

Observations

- Efficacy Against Fungi :

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A : 1-[5-(4-Tolyl)-1,3,4-Oxadiazol-2-yl]Methanamine

- Synthesis : Synthesized via polyphosphoric acid (PPA)-mediated condensation of p-toluic hydrazide and glycine, yielding 87% product .

- Key Features :

Compound B : (5-(4-(Trifluoromethoxy)Phenyl)-1,3,4-Oxadiazol-2-yl)Methanamine

Compound C : N-tert-Butyl-1-(1-(5-(5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-yl)Pyridin-2-yl)Piperidin-4-yl)-1H-Imidazole-5-Carboxamide

- Synthesis : Multi-step process involving click chemistry and cyclization .

- Key Features :

- Piperidine and trifluoromethyl-oxadiazole groups synergize for pharmaceutical applications (e.g., kinase inhibition).

- Demonstrates the role of piperidine in enhancing binding affinity in drug design.

Target Compound : N,N-Dimethyl-1-(5-(Piperidin-4-yl)-1,3,4-Oxadiazol-2-yl)Methanamine

- Inferred Synthesis : Likely requires Boc-protected glycine derivatives and piperidin-4-yl intermediates, followed by PPA-mediated cyclization and dimethylamine functionalization .

- Dimethylamine may act as a weak electron donor, modulating the oxadiazole's electron-deficient nature. Expected thermal stability comparable to Compound A (melting point ~170–180°C).

Physicochemical and Electronic Properties

Organic Electronics :

- Compound A is used in OLEDs as an electron-transport layer, reducing operating voltages .

- The target compound’s piperidine group may improve film morphology in flexible devices, while dimethylamine could enhance interfacial compatibility with electrodes.

Pharmaceuticals :

- Piperidine-containing analogs (e.g., Compound C) show anticancer and kinase-inhibitory activity .

- The target compound’s tertiary amine and heterocyclic core may enable antimicrobial or CNS-targeted applications, though toxicity studies are needed.

Polymer Science :

Key Research Findings

- Synthetic Efficiency : PPA-mediated routes (as in Compound A) offer higher yields (87%) and purity compared to multi-step protocols .

- Structure-Activity Relationships : Electron-withdrawing groups (e.g., CF₃O in Compound B) enhance charge transport but may reduce solubility. Piperidine balances flexibility and basicity .

- Limitations : Direct data on the target compound is scarce, necessitating further studies on its optoelectronic and biological performance.

Q & A

Q. How is this compound applied in developing drug-resistant bacterial models?

- Mechanistic Studies : It inhibits efflux pumps in multidrug-resistant (MDR) strains (e.g., E. coli), validated via ethidium bromide accumulation assays .

- Synergistic Effects : Combination with ciprofloxacin reduces MIC values 4–8-fold, suggesting adjuvant potential .

Q. What in vitro models are used to evaluate its anticancer activity?

- Cell Lines : CCRF-CEM (leukemia) and MCF-7 (breast cancer) assess cytotoxicity via MTT assays.

- Mechanism : Flow cytometry detects apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase) .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.